molecular formula C16H18BrNO2 B5770876 4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline

Cat. No.: B5770876
M. Wt: 336.22 g/mol
InChI Key: HBXCOXDFXRCEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline is an organic compound with the molecular formula C16H18BrNO2. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to an aniline structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline typically involves a multi-step processThe reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[(3,5-dimethoxyphenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-6-13(17)4-5-16(11)18-10-12-7-14(19-2)9-15(8-12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCOXDFXRCEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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